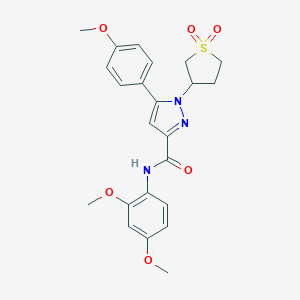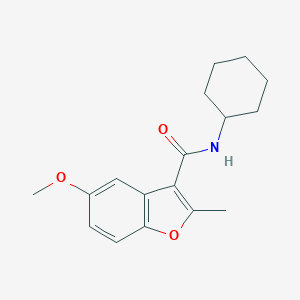![molecular formula C23H24N2O4 B256304 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one](/img/structure/B256304.png)
1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one, also known as CHQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHQ is a spirocyclic compound that contains a quinazoline ring system and a chromenone moiety.
Mecanismo De Acción
The mechanism of action of 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one is not fully understood. However, it has been reported to inhibit the replication of viruses by blocking the entry of the virus into host cells. 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one has also been reported to inhibit the activity of various enzymes, including proteases, kinases, and phosphodiesterases. Furthermore, 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one is its broad-spectrum antiviral activity. It has been shown to inhibit the replication of various viruses, including HIV, HCV, and SARS-CoV-2. 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one also exhibits anti-tumor activity against various cancer cell lines. However, 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vitro assays. 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one also exhibits cytotoxicity at high concentrations, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research of 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one. One of the areas of interest is the development of more efficient synthesis methods for 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one. Another area of interest is the investigation of the mechanism of action of 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one. Further studies are needed to elucidate the molecular targets of 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one and its downstream signaling pathways. Additionally, the in vivo efficacy of 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one needs to be evaluated in animal models. Finally, the potential use of 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one in combination therapy with other drugs should be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one has been shown to inhibit the replication of various viruses and induce apoptosis in cancer cells. There are several future directions for the research of 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one, including the development of more efficient synthesis methods, investigation of its mechanism of action, and evaluation of its in vivo efficacy.
Métodos De Síntesis
The synthesis of 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one involves the reaction of 2-amino-3-cyanopyridine with 3-formylchromone in the presence of a catalytic amount of acetic acid. The resulting product is then treated with cyclohexanone in the presence of ammonium acetate to yield 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one. The synthesis of 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one is relatively simple and can be carried out in a few steps with good yields.
Aplicaciones Científicas De Investigación
1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one has been shown to inhibit the replication of various viruses, including HIV, HCV, and SARS-CoV-2. It has also been reported to exhibit anti-tumor activity against various cancer cell lines.
Propiedades
Nombre del producto |
1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one |
|---|---|
Fórmula molecular |
C23H24N2O4 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
1-(2-oxochromene-3-carbonyl)spiro[5,6,7,8-tetrahydro-3H-quinazoline-2,1//'-cyclohexane]-4-one |
InChI |
InChI=1S/C23H24N2O4/c26-20-16-9-3-4-10-18(16)25(23(24-20)12-6-1-7-13-23)21(27)17-14-15-8-2-5-11-19(15)29-22(17)28/h2,5,8,11,14H,1,3-4,6-7,9-10,12-13H2,(H,24,26) |
Clave InChI |
TWCIKFAOPNZVRZ-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)NC(=O)C3=C(N2C(=O)C4=CC5=CC=CC=C5OC4=O)CCCC3 |
SMILES canónico |
C1CCC2(CC1)NC(=O)C3=C(N2C(=O)C4=CC5=CC=CC=C5OC4=O)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)
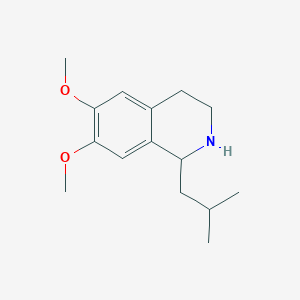
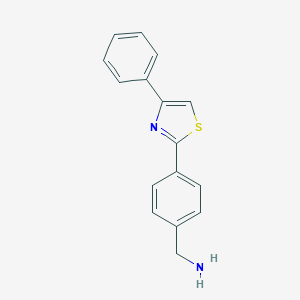
![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)
![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)
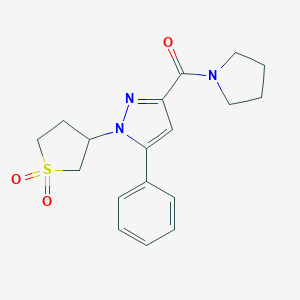
![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)
![N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B256251.png)
![3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one](/img/structure/B256253.png)
